3-(1-Hydroxyethyl)benzonitrile
Overview
Description
3-(1-Hydroxyethyl)benzonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Probe of Local Environment in Ionic Liquids
Benzonitrile derivatives, including 3-(1-Hydroxyethyl)benzonitrile, have been investigated for their potential as infrared (IR) probes to monitor the local structure and environment in ionic liquids. The nitrile stretching vibration serves as a sensitive indicator of hydrogen bonding and intrinsic electric fields, offering insights into the ionic and nonpolar domains within these solvents (Zhang et al., 2013).
Solar Energy Conversion
In the context of renewable energy, benzonitrile-based electrolytes have been used in dye-sensitized solar cells (DSSCs) to enhance their stability and efficiency. The low vapor pressure of benzonitrile ensures long-term stability, with efficiency values remaining around 8% for more than 1300 hours, marking a significant advancement in the development of durable and efficient DSSCs (Latini et al., 2014).
Green Chemistry Applications
The synthesis of benzonitrile from benzaldehyde using ionic liquids as recycling agents represents a green chemistry approach, simplifying the separation process and eliminating the need for metal salt catalysts. This novel route provides a more environmentally friendly method for producing benzonitrile and its derivatives, with potential applications in various organic syntheses (Li et al., 2019).
Antimicrobial Activity
Research into the antimicrobial properties of benzonitrile derivatives highlights their potential as bioactive compounds. The synthesis and evaluation of these derivatives for antibacterial and antifungal activities suggest their application in developing new pharmaceutical agents with significant biological activities (Kumar et al., 2022).
Corrosion Inhibition
The study of benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments demonstrates their effectiveness in protecting metal surfaces. These inhibitors work by forming a protective layer on the steel surface, significantly reducing the corrosion rate and offering potential applications in industrial processes where corrosion is a concern (Chaouiki et al., 2018).
Mechanism of Action
The mechanism of action of 3-HEN is not yet fully understood. It is believed that the hydroxyethyl group attached to the benzonitrile nucleus may act as a hydrogen bond acceptor, allowing the compound to interact with other molecules. It is also believed that the nitrile group may act as a nucleophile, allowing the compound to react with other molecules.
Safety and Hazards
Properties
IUPAC Name |
3-(1-hydroxyethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFGALOARUPOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459348 | |
Record name | 3-(1-hydroxyethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115098-69-6 | |
Record name | 3-(1-hydroxyethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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